molecular formula C23H16O4 B3585420 4'-methyl-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate

4'-methyl-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3585420
M. Wt: 356.4 g/mol
InChI Key: ZJTJINVDLVEGOP-UHFFFAOYSA-N
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Description

“4’-methyl-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate” is a complex organic compound. It is a derivative of 2H-chromene . The compound is a cyclic α,β -unsaturated ketone .


Synthesis Analysis

The synthesis of similar compounds involves a one-pot multi-component reaction strategy . An efficient one-pot synthesis of functionalized chromeno derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .


Molecular Structure Analysis

The molecular formula of a similar compound, Methyl 2-oxo-2H-chromene-3-carboxylate, is C11H8O4 . The average mass is 204.179 Da and the monoisotopic mass is 204.042252 Da .


Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, 2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles . It has been used in the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, Methyl 2-oxo-2H-chromene-3-carboxylate has a molecular formula of C11H8O4, an average mass of 204.179 Da, and a monoisotopic mass of 204.042252 Da .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards of similar compounds have been noted. For instance, 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde has hazard statements H315-H319-H335 .

Future Directions

The future directions in the study of similar compounds involve the development of novel scaffolds of triazole-pyrimidine-based compounds as potential neuroprotective and anti-neuroinflammatory agents . The development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research .

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl] 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O4/c1-15-6-8-16(9-7-15)17-10-12-19(13-11-17)26-22(24)20-14-18-4-2-3-5-21(18)27-23(20)25/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTJINVDLVEGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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